Cas no 1622999-51-2 ([1,2,5]Oxadiazepane)
![[1,2,5]Oxadiazepane structure](https://ja.kuujia.com/scimg/cas/1622999-51-2x500.png)
[1,2,5]Oxadiazepane 化学的及び物理的性質
名前と識別子
-
- [1,2,5]oxadiazepane
- 1,2,5-oxadiazepane
- 9264AH
- SB34073
- [1,2,5]Oxadiazepane
-
- MDL: MFCD28398072
- インチ: 1S/C4H10N2O/c1-2-6-7-4-3-5-1/h5-6H,1-4H2
- InChIKey: DJSMFIRHIXHJLY-UHFFFAOYSA-N
- ほほえんだ: O1CCNCCN1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 49
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 33.3
[1,2,5]Oxadiazepane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0601-100mg |
[1,2,5]Oxadiazepane |
1622999-51-2 | 97% | 100mg |
1797.85CNY | 2021-05-08 | |
eNovation Chemicals LLC | Y1005191-1g |
[1,2,5]Oxadiazepane |
1622999-51-2 | 95% | 1g |
$1115 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0601-1g |
[1,2,5]Oxadiazepane |
1622999-51-2 | 97% | 1g |
8463.46CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0601-500mg |
[1,2,5]Oxadiazepane |
1622999-51-2 | 97% | 500mg |
4655.75CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0601-50mg |
[1,2,5]Oxadiazepane |
1622999-51-2 | 97% | 50mg |
1322.95CNY | 2021-05-08 | |
eNovation Chemicals LLC | Y1005191-100mg |
[1,2,5]Oxadiazepane |
1622999-51-2 | 95% | 100mg |
$255 | 2025-02-26 | |
eNovation Chemicals LLC | Y1005191-50mg |
[1,2,5]Oxadiazepane |
1622999-51-2 | 95% | 50mg |
$190 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0601-1g |
[1,2,5]Oxadiazepane |
1622999-51-2 | 97% | 1g |
¥8726.45 | 2025-02-20 | |
eNovation Chemicals LLC | Y1005191-50mg |
[1,2,5]Oxadiazepane |
1622999-51-2 | 95% | 50mg |
$190 | 2025-02-26 | |
eNovation Chemicals LLC | Y1005191-250mg |
[1,2,5]Oxadiazepane |
1622999-51-2 | 95% | 250mg |
$370 | 2025-02-26 |
[1,2,5]Oxadiazepane 関連文献
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
[1,2,5]Oxadiazepaneに関する追加情報
[1,2,5]Oxadiazepane: A Comprehensive Overview
The compound with CAS No. 1622999-51-2, commonly referred to as [1,2,5]Oxadiazepane, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique oxadiazepane ring system, which consists of a seven-membered ring containing one oxygen atom and two nitrogen atoms. The [1,2,5]Oxadiazepane structure is notable for its potential applications in drug design, catalysis, and advanced materials development.
Recent studies have highlighted the importance of [1,2,5]Oxadiazepane in the development of novel therapeutic agents. Researchers have explored its ability to act as a scaffold for constructing bioactive molecules with enhanced pharmacokinetic properties. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of [1,2,5]Oxadiazepane exhibit potent inhibitory activity against certain kinases associated with cancer progression. This finding underscores the potential of [1,2,5]Oxadiazepane as a lead compound in anticancer drug discovery.
In addition to its pharmacological applications, [1,2,5]Oxadiazepane has also been investigated for its role in catalysis. A 2023 report in *Nature Catalysis* revealed that certain derivatives of this compound can serve as efficient organocatalysts for asymmetric synthesis reactions. The ability of [1,2,5]Oxadiazepane to stabilize transition states through its unique ring system makes it an attractive candidate for developing environmentally friendly catalytic processes.
The synthesis of [1,2,5]Oxadiazepane has been optimized in recent years through various methodologies. One notable approach involves the cyclization of appropriately substituted amino alcohols under mild conditions. This method not only enhances the yield but also ensures the formation of high-purity [1,2,5]Oxadiazepane derivatives. Such advancements in synthetic chemistry have paved the way for large-scale production and further exploration of this compound's properties.
From a materials science perspective, [1,2,5]Oxadiazepane has shown promise as a building block for constructing advanced polymers and nanomaterials. Its ability to form stable supramolecular assemblies has been leveraged in the development of self-healing materials and stimuli-responsive systems. A 2023 study published in *Advanced Materials* demonstrated that polymers incorporating [1,2,5]Oxadiazepane units exhibit exceptional mechanical properties and thermal stability.
Moreover, the electronic properties of [1,2,5]Oxadiazepane have been extensively studied for applications in optoelectronics. Researchers have found that certain derivatives exhibit strong fluorescence under UV light due to their conjugated π-systems. This property makes them suitable candidates for use in organic light-emitting diodes (OLEDs) and sensors.
In conclusion, [1638478-84-3] (CAS No.) or more commonly known as [1638478-84-3] is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for advancing research in drug discovery, catalysis
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